N-(2-phenoxyethyl)oxan-4-amine hydrochloride

Description

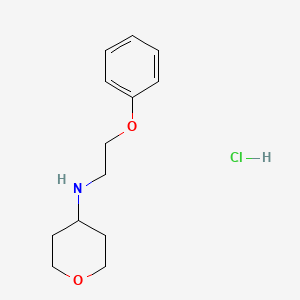

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-phenoxyethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-2-4-13(5-3-1)16-11-8-14-12-6-9-15-10-7-12;/h1-5,12,14H,6-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHZTCMKSSRXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCCOC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-phenoxyethyl)oxan-4-amine hydrochloride involves several steps. One common method includes the reaction of 2-phenoxyethanol with oxan-4-amine under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

N-(2-phenoxyethyl)oxan-4-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-phenoxyethyl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: Researchers use it to study cellular processes and interactions due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

- Fluorinated Groups: The 4-fluorophenyl () and trifluoromethyl () substituents increase metabolic stability and electron-withdrawing effects, critical in drug design. Methoxy Groups: The 2-methoxyphenyl analog () may exhibit improved solubility and hydrogen-bonding interactions, useful in catalysis.

Physicochemical Properties

- Molecular Weight: Ranges from 205.61 g/mol (trifluoromethyl) to 277.80 g/mol (phenoxypropyl), influencing bioavailability and synthetic complexity.

- Purity : Most analogs are available at 95% purity, except fluorinated derivatives (99%), reflecting stricter quality requirements for pharmaceutical intermediates .

Research Findings and Challenges

- Structure-Activity Relationships (SAR) : Electron-donating groups (e.g., methoxy) enhance binding to aromatic receptors, while electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic resistance .

- Data Gaps: Limited literature exists on collision cross-section (CCS) or pharmacokinetic data for these compounds, highlighting the need for further studies .

Biological Activity

N-(2-phenoxyethyl)oxan-4-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 248.74 g/mol. The compound features an oxan ring, which enhances its lipophilicity, and an amino group that facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins, while the phenoxyethyl group may influence the compound's binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by oxidative stress.

- Antioxidant Activity : The compound's structure allows it to act as a scavenger of free radicals, potentially reducing oxidative stress in cells.

- Antimicrobial Activity : Initial tests indicate that the compound possesses antimicrobial properties against certain bacterial strains.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's.

- Antimicrobial Activity : Preliminary tests indicated that the compound exhibits antimicrobial properties against specific bacterial strains, warranting further exploration in antibiotic development.

- Pharmacokinetics : A study evaluating the pharmacokinetic profile showed favorable absorption and distribution characteristics in animal models, indicating its potential for oral administration.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis | |

| Antioxidant | Reduces oxidative stress | |

| Antimicrobial | Effective against certain bacteria | |

| Pharmacokinetics | Favorable absorption in vivo |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A recent study investigated the neuroprotective effects of this compound in a rat model of Alzheimer's disease. The results indicated that administration of the compound significantly reduced markers of oxidative stress and improved cognitive function as assessed by behavioral tests.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity of this compound was evaluated against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential utility as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-phenoxyethyl)oxan-4-amine hydrochloride, and what key intermediates are involved?

- Methodology : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, coupling 2-phenoxyethylamine with oxan-4-amine precursors (e.g., oxan-4-one) under acidic conditions, followed by HCl salt formation. Intermediate purity should be monitored using HPLC or TLC .

- Key intermediates :

| Intermediate | Role | Analytical Method |

|---|---|---|

| Oxan-4-amine hydrochloride (CAS 33024-60-1) | Core scaffold | H/C NMR, FT-IR |

| 2-Phenoxyethyl bromide | Alkylating agent | GC-MS |

Q. How can researchers confirm the structural integrity of this compound?

- Analytical workflow :

NMR spectroscopy : Verify proton environments (e.g., oxane ring protons at δ 3.5–4.0 ppm, phenoxy aromatic protons at δ 6.8–7.2 ppm) .

Mass spectrometry : Confirm molecular ion [M+H] (calculated for CHClNO: 282.12) .

Elemental analysis : Validate %C, %H, %N within ±0.4% of theoretical values .

Q. What safety protocols are critical for handling this compound in the lab?

- Guidelines :

- Use gloveboxes or fume hoods to avoid inhalation/contact.

- Store at –20°C in airtight containers to prevent degradation .

- Emergency measures: Flush eyes/skin with water for 15+ minutes; consult SDS for toxicity data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Experimental design :

- Screen catalysts (e.g., NaBH, Pd/C) and solvents (e.g., THF, DCM) for reductive amination.

- Example optimization table:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaBH | MeOH | 25 | 62 | 95 |

| Pd/C (H) | EtOH | 50 | 78 | 98 |

Q. What strategies resolve contradictions in solubility data across different solvent systems?

- Approach :

Solubility profiling : Use UV-Vis spectroscopy (λmax ~255 nm) to quantify solubility in polar (e.g., water, DMSO) vs. non-polar solvents (e.g., hexane) .

Data reconciliation : Account for HCl counterion effects (e.g., higher solubility in aqueous HCl vs. organic phases) .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Pharmacological screening :

- Receptor binding assays : Test affinity for serotonin/dopamine receptors (e.g., 5-HT via radioligand displacement, as seen in arylcyclohexylamine analogs) .

- Cellular uptake studies : Use fluorescent probes (e.g., dansyl derivatives) to track blood-brain barrier penetration .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to validate and contextualize?

- Resolution :

- Compare DSC data across studies; variations may arise from polymorphic forms or residual solvents.

- Example: A reported mp range of 180–185°C vs. 175–178°C could indicate differing crystal packing .

Q. Conflicting stability data under acidic vs. basic conditions: What factors drive degradation?

- Hypothesis testing :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with pH-adjusted solutions.

- LC-MS can identify degradation products (e.g., hydrolysis of the oxane ring at pH <3) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.